1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea
Overview
Description
1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea typically involves the reaction of 3-chloroaniline with 3,4-dimethylaniline in the presence of thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thioureas.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways. It may also interact with cellular receptors and modulate signal transduction processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3,4-dimethylphenyl)thiourea: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Chlorophenyl)-3-phenylthiourea: Lacks the methyl groups, which may influence its solubility and interaction with biological targets.
1-(3-Chlorophenyl)-3-(4-methylphenyl)thiourea: Has a different substitution pattern, which can alter its chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-10-6-7-14(8-11(10)2)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWKIIHSEYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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